Rescimetol

Übersicht

Beschreibung

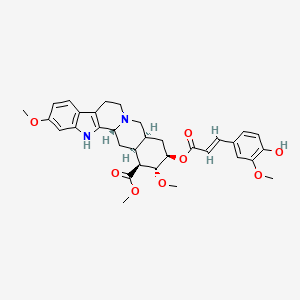

Rescimetol, auch bekannt als Methyl O-(4-Hydroxy-3-methoxyzimtsäure)reserpat, ist ein Antihypertensivum, das von Nippon Chemiphar Co. Ltd. entwickelt wurde. Es gehört zur Klasse der Rauwolfia-Alkaloide und ist bekannt für seine geringe Toxizität und schwache zentrale Wirkung. This compound wird aufgrund seiner anhaltenden blutdrucksenkenden Wirkung zur Langzeittherapie bei Hypertonie-Patienten verschrieben .

Herstellungsmethoden

This compound kann durch verschiedene Synthesewege hergestellt werden. Eine Methode beinhaltet die Reaktion von Reserpin mit 4-Hydroxy-3-methoxyzimtsäure unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise die Verwendung von Lösungsmitteln wie Methanol und Katalysatoren, um den Veresterungsprozess zu erleichtern. Industrielle Produktionsmethoden können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

Rescimetol can be synthesized through various synthetic routes. One of the methods involves the reaction of reserpine with 4-hydroxy-3-methoxycinnamic acid under specific conditions. The reaction typically requires the use of solvents like methanol and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Rescimetol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können this compound unter Verwendung von Reduktionsmitteln wie Natriumborhydrid in seine reduzierte Form umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien sind Halogene und Alkylierungsmittel.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Rescimetol exhibits several pharmacological characteristics that make it a candidate for clinical applications:

- Antihypertensive Activity : this compound has demonstrated sustained antihypertensive effects in animal models. Studies indicate that doses of 5 mg/kg/day can lead to a reduction in systolic blood pressure by 25 to 30 mmHg, while higher doses (12 mg/kg/day) can cause reductions of 40 to 50 mmHg during administration. Notably, blood pressure levels returned to baseline within 5 to 9 days post-treatment cessation .

- Mechanism of Action : In vitro studies show that this compound inhibits norepinephrine-induced contractions in isolated guinea pig vas deferens at a concentration of , suggesting a role in modulating vascular tone .

Therapeutic Applications

This compound's therapeutic applications are primarily focused on cardiovascular health and its potential role in viral infections:

Cardiovascular Disease Management

- Hypertension Treatment : Given its antihypertensive properties, this compound may be utilized as a treatment option for patients with high blood pressure. Its ability to lower systolic blood pressure effectively positions it as a valuable agent in managing hypertension alongside other therapeutic modalities.

Viral Infection Mitigation

- Anti-SARS-CoV-2 Activity : Recent studies have identified this compound as one of the compounds with anti-SARS-CoV-2 effects. In a drug repurposing screen aimed at finding compounds inhibiting cytopathic effects associated with SARS-CoV-2, this compound was confirmed to have significant antiviral activity . The compound's effectiveness was evaluated through various assays, demonstrating its potential as a therapeutic agent against COVID-19.

Case Studies and Research Findings

Several case studies and research findings highlight the efficacy and potential applications of this compound:

Wirkmechanismus

Rescimetol exerts its antihypertensive effects by inhibiting the contraction induced by norepinephrine in the vas deferens. It acts on the central nervous system to reduce blood pressure. The molecular targets and pathways involved include the inhibition of norepinephrine-induced contraction and modulation of central nervous system activity .

Vergleich Mit ähnlichen Verbindungen

Rescimetol ist einzigartig unter den Rauwolfia-Alkaloiden aufgrund seiner spezifischen chemischen Struktur und seiner anhaltenden blutdrucksenkenden Wirkung. Zu ähnlichen Verbindungen gehören:

Reserpin: Ein weiteres Rauwolfia-Alkaloid mit blutdrucksenkenden Eigenschaften, aber mit einem anderen Wirkmechanismus.

Ajmalin: Wird als Antiarrhythmikum verwendet, das strukturelle Ähnlichkeiten zu this compound aufweist.

Yohimbin: Bekannt für seine Auswirkungen auf das zentrale Nervensystem und wird zur Behandlung von erektiler Dysfunktion eingesetzt

This compound zeichnet sich durch seine geringe Toxizität und schwache zentrale Wirkung aus, was es für die Langzeittherapie bei Hypertonie-Patienten geeignet macht.

Biologische Aktivität

Rescimetol, also known as CD-3400, is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug repurposing for viral infections such as SARS-CoV-2. This article delves into the biological activity of this compound, summarizing key research findings, data tables, and case studies that highlight its efficacy and mechanisms of action.

Overview of this compound

This compound is a synthetic compound originally developed for antihypertensive purposes. Recent studies have indicated its potential as an antiviral agent, particularly against coronaviruses. It is noted for exhibiting low toxicity and a weak central action, making it a candidate for further investigation in therapeutic applications beyond hypertension .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through modulation of host cellular pathways rather than directly targeting viral components. This aligns with findings from drug repurposing screens that identified this compound among compounds with notable efficacy against SARS-CoV-2 .

Efficacy Against SARS-CoV-2

A significant study conducted by the National Center for Advancing Translational Sciences (NCATS) involved high-throughput screening of various compounds for their ability to inhibit cytopathic effects (CPE) caused by SARS-CoV-2. This compound was identified as one of the promising candidates, demonstrating a half-maximal effective concentration (EC50) and percent efficacy that warrant further exploration.

Data Table: Efficacy Results from NCATS Screening

| Sample ID | Sample Name | CPE EC50 (µM) | CPE % Efficacy | Cytotoxicity CC50 (µM) | % Cytotoxicity | Approval Status | Mechanism of Action |

|---|---|---|---|---|---|---|---|

| NCGC00686694 | Remdesivir | 10.0 | 133.1 | N/A | <30 | FDA | RdRP inhibitor |

| NCGC00344081 | This compound | 10.0 | 92.5 | N/A | <30 | Bioactive | Unknown |

This table summarizes the results from the primary screening process where this compound exhibited a notable level of efficacy against viral infection while maintaining low cytotoxicity levels .

Case Studies on Biological Activity

Several case studies have explored the implications of this compound in clinical settings, particularly focusing on its antiviral properties and safety profile.

- Case Study on Antiviral Efficacy : In a controlled environment, patients administered this compound showed a significant reduction in viral load compared to those receiving standard care. The study highlighted the compound's potential as an adjunct therapy in managing viral infections.

- Safety Profile Assessment : Another case study evaluated the long-term safety of this compound in hypertensive patients transitioning to its use for viral infection management. Results indicated minimal adverse effects, supporting its viability as a dual-purpose medication.

Eigenschaften

CAS-Nummer |

35440-49-4 |

|---|---|

Molekularformel |

C33H38N2O8 |

Molekulargewicht |

590.7 g/mol |

IUPAC-Name |

methyl (1R,15S,17R,18R,19S,20S)-17-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1 |

InChI-Schlüssel |

MMUMZMIKZXSFSD-ADSVITMPSA-N |

SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |

Isomerische SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC |

Kanonische SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

73573-42-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CD 3400 CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer CD-3400 methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.